molecular formula C16H20FN3O2 B2435500 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1170446-21-5

1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2435500
CAS No.: 1170446-21-5
M. Wt: 305.353
InChI Key: CBKWEBGPIZFWMV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a propyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the propoxy group: This can be done through an etherification reaction using a suitable alkyl halide and a base.

    Introduction of the propyl group: This step involves the use of a propylating agent, such as propyl bromide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the presence of a naphthalen-1-yl and phenyl group.

    4-Fluoroamphetamine: Although structurally different, this compound also contains a fluorophenyl group and is known for its psychoactive properties.

    Various pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities, but differ in their specific substituents and overall structure.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-3-9-18-16(21)15-14(22-10-4-2)11-20(19-15)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWEBGPIZFWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OCCC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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